1-(Phenylacetyl)piperidine-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of related piperidine derivatives involves a variety of strategies, focusing on the introduction of substituents that impact the compound's chemical and physical properties. One method includes the synthesis of 4-(phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids, assessing their activity as ligands for the NMDA receptor, which showcases the versatility of piperidine derivatives in synthesizing compounds with significant biological activity (Hutchison et al., 1989).
Molecular Structure Analysis
The molecular structure of piperidine derivatives is critical in determining their chemical reactivity and interaction with biological systems. Studies have detailed the crystal structure of 4-piperidiniocarboxylate, highlighting the chair conformation of the piperidine ring and its implications for hydrogen bonding and molecular stability (Delgado et al., 2001).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, influencing their chemical properties significantly. For instance, the synthesis and characterization of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) as inhibitors of steroid-5alpha-reductase type 1 and 2 demonstrate the chemical versatility of piperidine derivatives and their potential in drug discovery (Picard et al., 2000).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. The crystal and molecular structure analysis of 4-carboxypiperidinium chloride provides insights into the interactions that define the physical properties of these compounds (Szafran et al., 2007).
Chemical Properties Analysis
The chemical properties of 1-(Phenylacetyl)piperidine-4-carboxylic acid derivatives, including reactivity, stability, and interactions with other molecules, are crucial for their application in chemical synthesis and potential therapeutic uses. The study on the molecular structure, hydrogen bonding, and spectroscopic properties of the complex of piperidine-4-carboxylic acid with chloroacetic acid sheds light on the intricate chemical interactions and properties of piperidine derivatives (Komasa et al., 2008).
Scientific Research Applications
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Pharmaceutical Industry
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
- One-pot sequential Suzuki–Miyaura coupling and hydrogenation were carried out under mild conditions .
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Synthesis of 4-Carboxy-4-Anilidopiperidine Esters and Acids
- A convenient route to 4-Carboxy-4-Anilidopiperidine Esters and Acids has been developed .
- Previous routes were hampered by the low yield of the target esters as well as the inability to convert the esters to the required free acids .
- Considerations for large-scale production led to a modified synthesis that utilised a tert-butyl ester of 4-carboxy-4-anilidopiperidines which resulted in a dramatic increase in the overall yield of the target N-propionylated- 4-anilidopiperidine-4-carboxylic acids and their corresponding methyl esters .
- These compounds are now available for use as precursors and reference standards, of particular value for the production of 11 C and 18 F-labelled 4-carboxy-4-anilidopiperidine radiotracers .
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Laboratory Chemicals
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Synthesis of 2,3-Dihydroquinazolin-4 (1H)-ones and Polyhydroquinolines
- Piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles (Fe3O4-PPCA) were prepared by the one pot co-precipitation of iron oxide in the presence of PPCA .
- Grafting of chlorosulfonic acid on the synthesized Fe3O4-PPCA nanoparticles afforded sulfamic acid-functionalized magnetic nanoparticles (Fe3O4-SA-PPCA) .
- The catalytic activity of Fe3O4-SA-PPCA as a novel catalyst was probed through one-pot synthesis of 2,3-dihydroquinazolin-4 (1H)-ones and polyhydroquinolines derivatives .
- The heterogeneous catalyst could be recovered easily and reused many times without significant loss of its catalytic activity .
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Catalyst for Multicomponent Reactions
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Biological Activity
- Piperidines have been found to exhibit a wide range of biological activities .
- They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety were covered .
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Piperidine Derivatives in Drug Design
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
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Functionalization of Piperidines
- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- One-pot sequential Suzuki–Miyaura coupling and hydrogenation were carried out under mild conditions .
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Synthesis of Biologically Active Piperidines
- The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
- A lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .
Safety And Hazards
properties
IUPAC Name |
1-(2-phenylacetyl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13(10-11-4-2-1-3-5-11)15-8-6-12(7-9-15)14(17)18/h1-5,12H,6-10H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVPLNPLEZXHGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299794 | |
Record name | 1-(phenylacetyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40299794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24802029 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(Phenylacetyl)piperidine-4-carboxylic acid | |
CAS RN |
26965-32-2 | |
Record name | 26965-32-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132876 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(phenylacetyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40299794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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